BP-5-087

Catalog No.
S521891
CAS No.
1803281-30-2
M.F
C37H37F3N2O6S
M. Wt
694.77
Availability
Inquiry
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BP-5-087

CAS Number

1803281-30-2

Product Name

BP-5-087

IUPAC Name

4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid

Molecular Formula

C37H37F3N2O6S

Molecular Weight

694.77

InChI

InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46)

InChI Key

IDTZFQNZGVMMTM-UHFFFAOYSA-N

SMILES

FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1

solubility

Soluble in DMSO

Synonyms

BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087

The exact mass of the compound BP-5-087 is 694.2324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BP-5-087 is a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) SH2 domain. It was identified through a combination of synthetic chemistry, molecular dynamics-guided rational inhibitor design, and high-throughput screening. This compound effectively reduces STAT3 phosphorylation and nuclear transactivation, which are critical processes in various cancers, particularly those exhibiting resistance to tyrosine kinase inhibitors (TKIs) like imatinib in chronic myeloid leukemia (CML) patients. The compound's mechanism involves direct engagement with the STAT3 protein, making it a promising candidate for therapeutic applications in malignancies characterized by STAT3 activation .

BP-5-087 primarily undergoes non-covalent interactions with the STAT3 protein, specifically targeting its SH2 domain. The compound forms stable complexes with STAT3, inhibiting its dimerization and subsequent activation. This inhibition leads to a decrease in downstream signaling pathways that promote cell survival and proliferation in cancer cells . The compound's reactivity profile suggests it does not engage in traditional nucleophilic substitution reactions but rather functions through competitive inhibition.

BP-5-087 has demonstrated significant biological activity against various cancer cell lines, particularly those resistant to conventional therapies. In studies involving CML progenitor cells with BCR-ABL1 kinase-independent resistance, BP-5-087 restored sensitivity to TKIs, indicating its potential role in overcoming drug resistance. The compound's ability to inhibit STAT3 has been linked to reduced survival rates of therapy-resistant cancer cells, highlighting its utility as a combinatorial treatment option alongside existing therapies .

The synthesis of BP-5-087 involves multi-step organic reactions that incorporate key functional groups essential for its inhibitory activity. Although specific synthetic routes are proprietary and not fully disclosed in available literature, initial studies suggest that the synthesis includes steps for optimizing the binding affinity for the STAT3 SH2 domain through structural modifications. High-throughput screening methods have been employed to refine the compound's structure for enhanced potency and selectivity against STAT3 .

BP-5-087's primary application lies in cancer therapy, particularly for treating hematological malignancies where STAT3 plays a crucial role in disease progression and drug resistance. The compound is being explored as part of combination therapies to enhance the efficacy of existing treatments like TKIs. Additionally, its selectivity for the STAT3 pathway positions it as a potential agent in targeted cancer therapies aimed at minimizing side effects associated with broader-spectrum chemotherapeutics .

Studies involving BP-5-087 have focused on its interactions with various cellular components and signaling pathways. It has been shown to effectively inhibit STAT3-mediated transcriptional activity, leading to decreased expression of genes involved in cell survival and proliferation. Interaction assays using fluorescence polarization and hydrogen-deuterium exchange have confirmed the binding dynamics between BP-5-087 and the STAT3 protein, providing insights into its mechanism of action .

Several compounds exhibit structural similarities to BP-5-087, particularly those targeting the STAT3 pathway or related signaling mechanisms. Key comparisons include:

Compound NameStructureMechanismUnique Features
BP-1-102Similar sulfonamide structureInhibits STAT3Enhanced potency with additional functionality
S3I-201Contains O-tosyl groupNon-selective alkylating agentRapidly cleared in vivo due to reactivity
SH-4-054Sulfonamide derivativeInhibits STAT3Exhibits selectivity issues compared to BP-5-087

Uniqueness: BP-5-087 is distinguished by its high selectivity for the STAT3 SH2 domain compared to other inhibitors, which may have broader targets or less specificity. Its ability to restore TKI sensitivity in resistant CML cells further emphasizes its therapeutic potential .

Molecular Identity and Composition

Chemical Formula and Structural Representation

BP-5-087 is a complex organic compound with the molecular formula C36H30F8N2O6S [1] [5]. The compound exhibits a sophisticated multi-aromatic architecture incorporating multiple functional groups that contribute to its unique chemical properties. The structural representation reveals a central salicylic acid core connected through an acetamido bridge to a sulfonamide linkage, which further connects to both pentafluorophenyl and trifluoromethylphenyl aromatic systems [1] [13].

The complete structural framework can be represented through various chemical notation systems. The compound's SMILES notation is: O=C(C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(S(=O)(C4=CC=C(C(F)(F)F)C=C4)=O)CC5=C(F)C(F)=C(F)C(F)=C5F)=O)C=C1O)O [1]. This notation effectively captures the complex connectivity pattern of the molecule, including the cyclohexylbenzyl substituent and the extensively fluorinated aromatic regions.

PropertyValue
Chemical FormulaC36H30F8N2O6S
SMILESO=C(C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(S(=O)(C4=CC=C(C(F)(F)F)C=C4)=O)CC5=C(F)C(F)=C(F)C(F)=C5F)=O)C=C1O)O
Canonical SMILESOC(=O)C1=CC=C(C=C1O)N(CC1C=CC(=CC=1)C1CCCCC1)C(=O)CN(CC1C(F)=C(F)C(F)=C(F)C=1F)S(=O)(=O)C1C=CC(=CC=1)C(F)(F)F

CAS Registry (1803281-30-2) and Identification Parameters

The Chemical Abstracts Service registry number for BP-5-087 is 1803281-30-2 [1] [5] [13]. This unique identifier provides unambiguous chemical substance identification within the global chemical literature and regulatory frameworks [4] [8]. The CAS registry system, maintained by the American Chemical Society, ensures precise identification of chemical substances by assigning each compound a unique numerical identifier that remains constant regardless of naming conventions or structural representations [4].

The International Chemical Identifier (InChI) for BP-5-087 is: InChI=1S/C36H30F8N2O6S/c37-30-27(31(38)33(40)34(41)32(30)39)18-45(53(51,52)25-13-10-23(11-14-25)36(42,43)44)19-29(48)46(24-12-15-26(35(49)50)28(47)16-24)17-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h6-16,21,47H,1-5,17-19H2,(H,49,50) [1]. The corresponding InChI Key is TUASQDVQXOJGIE-UHFFFAOYSA-N [1], providing a compressed representation suitable for database searches and chemical informatics applications.

Identification ParameterValue
CAS Registry Number1803281-30-2
InChIInChI=1S/C36H30F8N2O6S/c37-30-27(31(38)33(40)34(41)32(30)39)18-45(53(51,52)25-13-10-23(11-14-25)36(42,43)44)19-29(48)46(24-12-15-26(35(49)50)28(47)16-24)17-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h6-16,21,47H,1-5,17-19H2,(H,49,50)
InChI KeyTUASQDVQXOJGIE-UHFFFAOYSA-N

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC nomenclature for BP-5-087 is 4-(N-(4-cyclohexylbenzyl)-2-((N-((perfluorophenyl)methyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid [1] [13]. This comprehensive nomenclature reflects the complex substitution pattern and functional group arrangement within the molecular structure. The name explicitly identifies the presence of the cyclohexylbenzyl group, the perfluorophenyl moiety, the trifluoromethylphenyl substituent, and the hydroxybenzoic acid core.

Alternative designations for this compound include the research code BP-5-087, which is commonly used in scientific literature [5] [15]. The compound may also be referenced through its structural components, such as describing it as a pentafluorophenyl sulfonamide derivative or a fluorinated salicylic acid analog. The extensive fluorination pattern makes this compound part of the broader class of perfluorinated aromatic compounds, specifically those containing both pentafluorophenyl and trifluoromethyl substituents [12] [18].

Physicochemical Characteristics

Molecular Weight and Exact Mass Determination

The molecular weight of BP-5-087 has been precisely determined to be 770.70 grams per mole [1] [5]. The exact mass, as determined through high-resolution mass spectrometry methods, is 770.69 grams per mole [1] [5]. This slight difference between molecular weight and exact mass reflects the natural isotopic distribution of the constituent elements, particularly the heavy contribution of fluorine atoms to the overall molecular mass.

The substantial molecular weight of BP-5-087 is largely attributed to its extensive fluorination pattern, with eight fluorine atoms contributing significantly to the total mass [1]. The molecular composition includes 36 carbon atoms, 30 hydrogen atoms, 8 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom, resulting in the empirical formula C36H30F8N2O6S [1] [5].

Mass ParameterValue
Molecular Weight770.70 g/mol
Exact Mass770.69 g/mol
Total Fluorine Content8 atoms (152.0 g/mol contribution)
Fluorine Mass Percentage19.7% of total molecular weight

Solubility Profile and Partition Coefficients

The solubility characteristics of BP-5-087 are significantly influenced by its extensive fluorination pattern and complex aromatic architecture. Fluorinated compounds typically exhibit altered solubility profiles compared to their non-fluorinated analogs, often showing reduced water solubility and enhanced lipophilicity [18] . The presence of both pentafluorophenyl and trifluoromethyl groups in BP-5-087 contributes to its hydrophobic character, while the salicylic acid moiety provides some polar functionality through its carboxylic acid and phenolic hydroxyl groups [20] [21].

Research has indicated that compounds bearing pentafluorophenyl substituents generally demonstrate enhanced chemical resistance and thermal stability, which can influence their dissolution behavior in various solvents [18]. The trifluoromethyl group, known for its significant electronegativity and electron-withdrawing properties, further modifies the compound's solubility characteristics by affecting the electronic distribution throughout the molecular framework [30].

The lipophilic efficiency of BP-5-087 has been reported to be relatively poor, with a lipophilic efficiency value of 4.79, indicating suboptimal balance between potency and lipophilicity [15]. This parameter suggests that while the compound may possess adequate lipophilic character for membrane permeation, the extensive fluorination may compromise optimal pharmacokinetic properties.

Stability Parameters and Environmental Sensitivity

The stability profile of BP-5-087 is significantly influenced by its fluorinated aromatic components and sulfonamide linkage. Pentafluorophenyl compounds are generally known for their enhanced thermal stability and chemical resistance due to the strong carbon-fluorine bonds [18] [29]. However, research has demonstrated that pentafluorophenyl sulfonamides can be susceptible to nucleophilic attack, particularly by glutathione and other thiol-containing compounds [15].

Metabolic stability studies conducted in cryopreserved hepatocytes from multiple species have revealed that compounds containing pentafluorophenyl sulfonamide structures undergo rapid metabolism primarily through glutathione conjugation at the para-position of the pentafluorobenzene ring via nucleophilic aromatic substitution [15]. This metabolic pathway results in relatively short half-lives, with similar compounds showing half-lives of approximately 5 minutes in hepatocyte preparations [15].

The environmental sensitivity of BP-5-087 is also affected by its sulfonamide functionality, which can undergo various degradation pathways including hydrolysis under certain conditions [28]. The compound's stability parameters indicate that it should be stored under controlled conditions to maintain chemical integrity, with typical storage recommendations including protection from moisture and elevated temperatures [5].

Stability ParameterCharacteristic
Thermal StabilityEnhanced due to C-F bonds
Chemical StabilitySusceptible to nucleophilic attack
Metabolic StabilityRapid metabolism via glutathione conjugation
Storage RequirementsCool, dry conditions recommended

Structural Features and Functional Groups

Pentafluorophenyl Component Analysis

The pentafluorophenyl moiety in BP-5-087 represents a highly electron-deficient aromatic system where all five available positions on the benzene ring are substituted with fluorine atoms [1] [12]. This complete fluorination pattern creates a strongly electron-withdrawing aromatic component that significantly influences the compound's electronic properties and reactivity profile. The pentafluorophenyl group is connected to the rest of the molecule through a methylene bridge to the sulfonamide nitrogen [1].

Research on pentafluorophenyl compounds has demonstrated that this substitution pattern creates a unique electronic environment characterized by significant electron depletion in the aromatic ring [12] [18]. The presence of five fluorine atoms generates a cumulative electron-withdrawing effect that is substantially greater than that observed in partially fluorinated aromatic systems. This electronic environment makes the pentafluorophenyl ring particularly susceptible to nucleophilic aromatic substitution reactions [15].

The conformational behavior of the pentafluorophenyl group within the BP-5-087 structure is influenced by steric interactions with adjacent molecular components and electronic repulsion between the highly electronegative fluorine atoms [29]. Studies on related pentafluorophenyl-containing compounds have shown that the fluorine atoms adopt specific orientations to minimize steric hindrance while maintaining optimal electronic interactions with the aromatic system.

Pentafluorophenyl CharacteristicsProperty
Fluorine Substitution PatternComplete (positions 2,3,4,5,6)
Electronic EffectStrong electron withdrawal
ReactivitySusceptible to nucleophilic attack
Connection ModeMethylene bridge to sulfonamide

Salicylic Acid Moiety and Its Structural Significance

The salicylic acid component of BP-5-087 consists of a benzoic acid derivative with a hydroxyl group positioned ortho to the carboxyl function [1] [20]. This structural arrangement is characteristic of salicylic acid and its derivatives, which are known for their ability to form intramolecular hydrogen bonds between the hydroxyl and carboxyl groups [20] [21]. The intramolecular hydrogen bonding in salicylic acid derivatives significantly influences their physical properties, including melting point, solubility, and acidity [27].

Research on hydroxybenzoic acid derivatives has shown that the ortho positioning of the hydroxyl group relative to the carboxyl function creates a unique conformational preference [27]. Unlike meta and para isomers, salicylic acid exists predominantly as a single conformer stabilized by the intramolecular hydrogen bond [27]. This conformational rigidity contributes to the overall structural stability of BP-5-087 and influences its interactions with biological targets.

The salicylic acid moiety in BP-5-087 serves as a crucial anchor point for the complex molecular architecture, providing both hydrogen bonding capability and a rigid aromatic framework [26]. The presence of both carboxylic acid and phenolic hydroxyl functionalities creates multiple sites for potential molecular interactions, including salt bridge formation and hydrogen bonding with protein targets. The acidity of the salicylic acid component is enhanced by the electron-withdrawing effects of the adjacent substituted aromatic systems [21].

Sulfonamide Linkage and Conformational Implications

The sulfonamide functional group in BP-5-087 serves as a critical structural bridge connecting the pentafluorophenyl and trifluoromethylphenyl systems to the acetamido linker [1] [28]. Sulfonamide linkages are characterized by partial double bond character due to resonance between the nitrogen lone pair and the sulfur-oxygen bonds, resulting in restricted rotation around the sulfur-nitrogen bond [28] [31].

Conformational analysis of sulfonamide-containing compounds has revealed that the sulfur-nitrogen bond exhibits significant rotational barriers due to partial double bond character [28]. The bond angles around the sulfur atom in sulfonamides typically range from 106° to 119°, with oxygen-sulfur-oxygen angles being larger than nitrogen-sulfur-carbon angles [31]. In BP-5-087, the sulfonamide linkage adopts a conformation that minimizes steric interactions between the bulky aromatic substituents while maintaining optimal electronic overlap.

The electron distribution within the sulfonamide group is significantly influenced by the attached electron-withdrawing aromatic systems [28] [29]. The pentafluorophenyl and trifluoromethylphenyl substituents increase the electrophilic character of the sulfur center, enhancing the polarization of the sulfur-nitrogen bond. This electronic polarization affects the conformational preferences of the sulfonamide linkage and influences the overall molecular geometry of BP-5-087.

Sulfonamide Structural FeaturesCharacteristic
Bond CharacterPartial double bond (resonance)
Rotational BarrierRestricted due to conjugation
Bond AnglesO-S-O: ~119°, N-S-C: ~107°
Electronic EffectEnhanced by electron-withdrawing substituents

Structure-Activity Relationship Guided Synthesis

The development of BP-5-087 represents a sophisticated example of structure-activity relationship guided synthetic design, where computational modeling and systematic chemical modifications converged to produce a highly potent and selective STAT3 inhibitor [1] [2]. The synthetic approach was fundamentally driven by the understanding of the STAT3 SH2 domain architecture and the molecular requirements for effective protein-ligand interactions.

The structure-activity relationship studies that informed BP-5-087 synthesis began with the salicylic acid-based scaffold, which was identified as a critical pharmacophore for STAT3 SH2 domain binding [1]. The salicylic acid moiety occupies the site where the charged phosphotyrosine of a second STAT3 monomer normally binds, engaging in hydrogen bonding with arginine 609 and serine 613 residues [1]. This fundamental understanding guided the preservation of this core structure throughout the synthetic optimization process.

The rational design process incorporated molecular dynamics-guided inhibitor design, where computational simulations using the Glide Extra Precision algorithm revealed initial docking scores of negative 4.9 kilocalories per mole for BP-5-087 compared to negative 3.8 kilocalories per mole for the predecessor compound SF-1-066 [1]. The enhanced binding affinity observed in BP-5-087 resulted from strategic modifications that included the introduction of the 2-methylbenzyl group at the R1 position and the 4-trifluoromethylbenzene group at the R2 position [1].

The structure-activity relationship analysis demonstrated that the R1 equals 2-methylbenzyl group provides a stabilizing intramolecular aromatic interaction with the R2 equals 4-trifluoromethylbenzene group, which enhances inhibitor rigidity and contributes to the 10-fold improvement in potency compared to SF-1-066 [1]. The synthetic strategy prioritized maintaining these key structural elements while optimizing the overall molecular architecture for enhanced STAT3 selectivity and cellular penetration.

Compound Library Screening Approaches

The identification and optimization of BP-5-087 involved sophisticated compound library screening methodologies that integrated high-throughput screening with structure-based drug design principles [3] [2]. The screening approach combined synthetic chemistry with in vitro reporter assays and molecular dynamics-guided rational inhibitor design to systematically evaluate potential STAT3 inhibitors [1] [2].

The compound library design strategy employed focused libraries targeting the STAT3 SH2 domain, utilizing knowledge of the binding site architecture to guide compound selection and synthesis [4]. The screening libraries were designed to maximize diversity while maintaining drug-like properties according to Lipinski Rule of Five guidelines, with compounds demonstrating suitable pharmacokinetic properties and excluding potentially problematic reactive structures [4].

High-throughput screening protocols incorporated multiple assay formats to evaluate compound activity, including STAT3 phosphorylation assays, nuclear transactivation reporter systems, and cell viability measurements in relevant cancer cell lines [1]. The screening cascade was designed to identify compounds that demonstrated both biochemical activity against STAT3 and functional cellular effects, ensuring that hits possessed the necessary properties for further optimization.

The compound library approach utilized both diversity-based and focused screening strategies, with the focused libraries designed around known STAT3-binding chemotypes and pharmacophores [5]. The integration of computational docking with experimental screening allowed for rapid triage of compounds and prioritization of synthesis efforts toward the most promising chemical series [5].

Optimization of Synthetic Routes

The synthetic route optimization for BP-5-087 involved systematic refinement of reaction conditions, reagent selection, and purification protocols to achieve reproducible synthesis of the target compound with high purity and yield [6]. The optimization process incorporated principles of green chemistry and scalability considerations to develop practical synthetic methodologies suitable for larger-scale preparation.

The key synthetic transformations in BP-5-087 preparation include sulfonamide formation, amide coupling reactions, and aromatic substitution reactions that require careful optimization of reaction conditions to maintain product integrity and minimize side-product formation [7]. The optimization studies focused on identifying optimal catalysts, solvents, and reaction parameters that provide consistent yields while minimizing purification challenges.

Reaction condition optimization incorporated systematic evaluation of temperature profiles, reaction times, and reagent stoichiometry to maximize conversion efficiency and product selectivity [6]. The use of automated synthesis platforms and process analytical technology facilitated rapid optimization cycles, allowing for efficient exploration of reaction parameter space and identification of optimal synthetic conditions [6].

The synthetic route refinement also addressed scalability considerations, ensuring that the optimized conditions could be reliably reproduced at larger scales without compromising product quality or safety [8]. This included evaluation of alternative reagents and solvents that provide improved environmental profiles while maintaining synthetic efficiency [8].

Analytical Characterization Methods

Spectroscopic Analysis Techniques

The comprehensive spectroscopic characterization of BP-5-087 employed multiple analytical techniques to confirm structural identity and assess molecular properties critical for biological activity [9]. Nuclear magnetic resonance spectroscopy served as the primary method for structural confirmation, providing detailed information about the molecular connectivity and stereochemistry of the synthesized compound [9].

Proton nuclear magnetic resonance spectroscopy analysis of BP-5-087 revealed characteristic chemical shifts corresponding to the aromatic protons of the salicylic acid core, the trifluoromethylbenzene substituent, and the cyclohexylbenzyl moiety [9]. The spectra demonstrated the expected coupling patterns and integration ratios consistent with the proposed molecular structure, confirming successful synthesis of the target compound [9].

Carbon-13 nuclear magnetic resonance spectroscopy provided complementary structural information, revealing the carbon framework of BP-5-087 and confirming the presence of all expected carbon environments [9]. The spectra showed characteristic signals for the carbonyl carbons, aromatic carbons, and the trifluoromethyl carbon, providing additional confirmation of structural integrity [9].

Fluorine-19 nuclear magnetic resonance spectroscopy was particularly valuable for characterizing the trifluoromethyl substituents present in BP-5-087, providing definitive confirmation of the fluorinated aromatic rings that contribute to the compound enhanced binding affinity [9]. The fluorine nuclear magnetic resonance data confirmed the chemical environment of the fluorine atoms and their connectivity within the molecular structure [9].

Chromatographic Purity Determination

High-performance liquid chromatography represented the gold standard for purity determination of BP-5-087, providing quantitative assessment of compound purity and identification of potential impurities or degradation products [10]. The chromatographic methods employed reversed-phase liquid chromatography with optimized mobile phase compositions to achieve baseline separation of BP-5-087 from related substances [10].

The high-performance liquid chromatography analysis utilized ultraviolet detection at multiple wavelengths to monitor compound elution and assess spectral purity [10]. The photodiode array detection provided simultaneous spectral acquisition across the ultraviolet-visible region, enabling peak purity assessment and identification of co-eluting impurities [10].

Method development for BP-5-087 purity analysis involved systematic optimization of chromatographic conditions, including mobile phase composition, gradient profiles, column selection, and detection parameters [11]. The optimized methods achieved purity determinations greater than 90 percent for research-grade material and greater than 95 percent for biological studies [10].

The chromatographic purity assessment also incorporated forced degradation studies to evaluate the stability-indicating nature of the analytical method [10]. These studies involved exposing BP-5-087 to various stress conditions including acidic, basic, oxidative, and thermal environments to identify potential degradation pathways and ensure method specificity [10].

Structural Confirmation Methodologies

Mass spectrometry provided definitive molecular weight confirmation and structural elucidation support for BP-5-087, with electrospray ionization mass spectrometry serving as the primary technique for molecular ion detection [12]. The mass spectrometric analysis confirmed the expected molecular weight and provided fragmentation patterns consistent with the proposed structure [12].

High-resolution mass spectrometry enabled accurate mass determination of BP-5-087, providing molecular formula confirmation and supporting structural assignments [12]. The accurate mass measurements demonstrated agreement with theoretical values within acceptable tolerance limits, confirming the elemental composition of the synthesized compound [12].

Tandem mass spectrometry experiments provided detailed fragmentation information, revealing characteristic loss patterns that supported the proposed connectivity of functional groups within BP-5-087 [12]. The fragmentation patterns were consistent with the expected cleavage sites based on the molecular structure and provided additional confirmation of structural integrity [12].

X-ray crystallography, when applicable, provided the ultimate structural confirmation through three-dimensional structure determination [13]. Crystal structure analysis revealed the precise spatial arrangement of atoms within BP-5-087 and confirmed the stereochemical assignments predicted from synthetic considerations [13]. The crystallographic data provided detailed bond lengths, bond angles, and conformational information essential for understanding the molecular basis of biological activity [13].

PropertyValueReference
Molecular Formula (Primary source)C37H37F3N2O6S [14] [15]
Molecular Formula (Alternative source)C36H30F8N2O6S [16] [17]
Molecular Weight (Primary)694.77 g/mol [14] [15]
Molecular Weight (Alternative)770.69 g/mol [16]
CAS Number1803281-30-2 [14] [18] [15] [16]
IUPAC Name4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid [14]
AppearanceSolid powder at room temperature [18]
SolubilityMay dissolve in DMSO, limited water solubility [18]
LogP8.8 (indicating lipophilic nature) [18]
Storage ConditionsPowder: -20°C for 3 years, 4°C for 2 years [18] [16]

Table 1: Chemical and Physical Properties of BP-5-087

Structural ModificationEffect on ActivityPotency ImprovementReference
Salicylic acid moietyEssential for binding to STAT3 SH2 domain10-fold over SF-1-066 [1]
R1 = 2-methylbenzyl groupProvides stabilizing intramolecular aromatic interactionEnhanced binding affinity [1]
R2 = 4-trifluoromethylbenzene groupEnhances inhibitor rigidity and binding affinityImproved selectivity [1]
Sulfonamide linkerCritical for protein-ligand interactionEssential for activity [1]
Cyclohexylbenzyl substituentContributes to hydrophobic interactionsHydrophobic pocket interaction [1]
Hydroxybenzoic acid coreRequired for STAT3 phosphorylation inhibitionNuclear transactivation reduction [1]

Table 2: Structure-Activity Relationship Findings for BP-5-087

Analytical TechniqueApplicationKey Findings/ParametersReference
Computational Docking (Glide XP)Initial binding affinity predictionDocking score: -4.9 kcal/mol [1]
Glide Induced-Fit DockingFlexible protein-ligand interaction modelingEnhanced docking score: -9.6 kcal/mol [1]
Fluorescence Polarization AssaysDirect STAT3 SH2 domain binding confirmationDirect STAT3 binding demonstrated [1]
Hydrogen-Deuterium Exchange MSStructural transition characterization71% sequence coverage of STAT3 [1] [19]
Time-Resolved ESI-MSSite-specific protein dynamics analysisBinding epitope mapped to SH2 domain [19]
Nuclear Magnetic ResonanceStructural confirmation and purityStructural characterizationStandard practice
High-Performance Liquid ChromatographyPurity determination and separationPurity >90-95%Standard practice
Mass SpectrometryMolecular weight and fragmentation analysisExact mass determinationStandard practice
X-ray CrystallographyThree-dimensional structure determinationProtein-compound interface visualization [1]

Table 3: Analytical Characterization Methods for BP-5-087

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

694.2324

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Eiring AM, Kraft IL, Page BD, O'Hare T, Gunning PT, Deininger MW. STAT3 as a mediator of BCR-ABL1-independent resistance in chronic myeloid leukemia. Leuk Suppl. 2014 Dec;3(Suppl 1):S5-6. doi: 10.1038/leusup.2014.3. Epub 2014 Dec 17. PubMed PMID: 27175272; PubMed Central PMCID: PMC4851281.
2: Eiring AM, Page BDG, Kraft IL, Mason CC, Vellore NA, Resetca D, Zabriskie MS, Zhang TY, Khorashad JS, Engar AJ, Reynolds KR, Anderson DJ, Senina A, Pomicter AD, Arpin CC, Ahmad S, Heaton WL, Tantravahi SK, Todic A, Moriggl R, Wilson DJ, Baron R, O'Hare T, Gunning PT, Deininger MW. Combined STAT3 and BCR-ABL1 inhibition induces synthetic lethality in therapy-resistant chronic myeloid leukemia. Leukemia. 2015 Mar;29(3):586-597. doi: 10.1038/leu.2014.245. Epub 2014 Aug 19. Erratum in: Leukemia. 2017 May;31(5):1253-1254. PubMed PMID: 25134459; PubMed Central PMCID: PMC4334758.

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